molecular formula C7H16N3OP B12683615 N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide CAS No. 85068-72-0

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide

Cat. No.: B12683615
CAS No.: 85068-72-0
M. Wt: 189.20 g/mol
InChI Key: QMMIOCOGDRYCEN-UHFFFAOYSA-N
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Description

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is a chemical compound with the molecular formula C7H16N3OP and a molecular weight of 189.2 g/mol It is known for its unique structure, which includes two aziridine rings attached to a phosphinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide typically involves the reaction of aziridine derivatives with phosphinic amides. One common method includes the reaction of N-methylphosphinic amide with 2-methylaziridine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide involves its interaction with molecular targets such as enzymes and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This property makes it a valuable tool in biochemical research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-P,P-bis(2-ethylaziridin-1-yl)phosphinamide
  • N-Methyl-P,P-bis(2-phenylaziridin-1-yl)phosphinamide
  • N-Methyl-P,P-bis(2-chloroaziridin-1-yl)phosphinamide

Uniqueness

N-Methyl-P,P-bis(2-methylaziridin-1-yl)phosphinamide is unique due to its specific substitution pattern on the aziridine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

85068-72-0

Molecular Formula

C7H16N3OP

Molecular Weight

189.20 g/mol

IUPAC Name

N-bis(2-methylaziridin-1-yl)phosphorylmethanamine

InChI

InChI=1S/C7H16N3OP/c1-6-4-9(6)12(11,8-3)10-5-7(10)2/h6-7H,4-5H2,1-3H3,(H,8,11)

InChI Key

QMMIOCOGDRYCEN-UHFFFAOYSA-N

Canonical SMILES

CC1CN1P(=O)(NC)N2CC2C

Origin of Product

United States

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